molecular formula C11H10O2S2 B8801343 2-Tosylthiophene CAS No. 5713-57-5

2-Tosylthiophene

Cat. No.: B8801343
CAS No.: 5713-57-5
M. Wt: 238.3 g/mol
InChI Key: WRVXLDHHLTUSJG-UHFFFAOYSA-N
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Description

2-Tosylthiophene is a thiophene derivative substituted with a toluenesulfonyl (tosyl) group at the 2-position. The tosyl group (-SO₂C₆H₄CH₃) is a strong electron-withdrawing moiety, which significantly alters the electronic properties of the thiophene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where its sulfonyl group acts as a versatile leaving group in nucleophilic substitution or cross-coupling reactions .

Properties

CAS No.

5713-57-5

Molecular Formula

C11H10O2S2

Molecular Weight

238.3 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonylthiophene

InChI

InChI=1S/C11H10O2S2/c1-9-4-6-10(7-5-9)15(12,13)11-3-2-8-14-11/h2-8H,1H3

InChI Key

WRVXLDHHLTUSJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Physical Properties

The table below compares key structural and physical properties of 2-Tosylthiophene with three structurally related thiophene derivatives:

Compound Molecular Formula Molecular Weight CAS Number Physical State Key Functional Group
This compound C₁₁H₁₀O₂S₂ ~254.3 Not found Solid* Tosyl (sulfonyl)
2-Phenylthiophene C₁₀H₈S 160.24 825-55-8 Light brown solid Phenyl
2-Acetylthiophene C₆H₆OS 126.18 88-15-3 Liquid/Solid* Acetyl (ketone)
2,2'-Bithiophene C₈H₆S₂ 166.26 492-97-7 Solid* Thiophene dimer

*Inferred from analogous compounds.

Key Observations:
  • This compound : The bulky tosyl group increases molecular weight and reduces solubility in polar solvents compared to simpler thiophenes. Its solid state is typical of sulfonated aromatics.
  • 2-Phenylthiophene : The phenyl-thiophene conjugation enhances planarity, making it a stable solid with applications in optoelectronics .
  • 2-Acetylthiophene : The acetyl group introduces polarity, likely making it a low-melting solid or liquid. It is widely used in flavor and fragrance industries due to its ketone functionality .
  • 2,2'-Bithiophene : The extended π-system enables conductivity in polymers, making it critical for organic semiconductors .
This compound
  • Reactivity : The tosyl group facilitates nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki or Ullmann reactions), where the sulfonyl group is replaced by nucleophiles like amines or aryl boronic acids. This reactivity is pivotal in constructing complex pharmaceuticals .
  • Applications : Serves as a precursor in drug synthesis (e.g., antiviral or anticancer agents) and materials science for functionalized polymers.
2-Phenylthiophene
  • Reactivity : Undergoes electrophilic substitution (e.g., halogenation or nitration) at the 5-position of the thiophene ring. Used in cross-coupling reactions to create conjugated systems for organic electronics .
  • Applications : Intermediate in fine chemicals and optoelectronic materials like OLEDs.
2-Acetylthiophene
  • Reactivity : The acetyl group participates in condensation reactions (e.g., forming Schiff bases) or reductions to yield alcohols. Its electron-withdrawing nature activates the thiophene ring for further functionalization .
  • Applications : Key building block in agrochemicals and heterocyclic drug synthesis.
2,2'-Bithiophene
  • Reactivity : Electropolymerizes to form polythiophenes, which exhibit tunable conductivity and luminescence. The dimeric structure enhances charge transport in electronic devices .
  • Applications : Core component in conductive polymers, solar cells, and biosensors.

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